molecular formula C20H36Na2O7S B12718074 Disodium 4-hexadecyl 2-sulphonatosuccinate CAS No. 13197-74-5

Disodium 4-hexadecyl 2-sulphonatosuccinate

Cat. No.: B12718074
CAS No.: 13197-74-5
M. Wt: 466.5 g/mol
InChI Key: IBMVOXQFHDYLER-UHFFFAOYSA-L
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Description

Disodium 4-hexadecyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C20H36Na2O7S. It is a type of sulfosuccinate, which is a class of anionic surfactants. This compound is known for its excellent emulsifying, dispersing, and wetting properties, making it valuable in various industrial applications .

Properties

CAS No.

13197-74-5

Molecular Formula

C20H36Na2O7S

Molecular Weight

466.5 g/mol

IUPAC Name

disodium;4-hexadecoxy-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C20H38O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;;/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

IBMVOXQFHDYLER-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-hexadecyl 2-sulphonatosuccinate typically involves the esterification of maleic anhydride with hexadecanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-hexadecyl 2-sulphonatosuccinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The applications of Disodium 4-hexadecyl 2-sulphonatosuccinate can be categorized into several key areas:

Chemistry

  • Surfactant in Reactions : It is utilized as a surfactant in various chemical reactions to enhance solubility and reaction rates. This property is crucial in organic synthesis where hydrophobic reactants need to be solubilized in aqueous media.

Biology

  • Cell Culture Enhancement : The compound is employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules into cells. Its ability to form micelles allows for better solubilization of drugs and nutrients, facilitating cellular uptake.

Medicine

  • Pharmaceutical Formulations : this compound is used in pharmaceutical formulations to enhance the bioavailability of poorly soluble drugs. By improving solubility, it aids in achieving effective therapeutic concentrations.

Industry

  • Detergents and Emulsifiers : The compound is widely used in the production of detergents, emulsifiers, and other industrial products due to its excellent surfactant properties. It helps stabilize emulsions and foams in various formulations.

Case Study 1: Drug Delivery Systems

A study demonstrated the effectiveness of this compound in enhancing the solubility of a poorly soluble drug, leading to improved absorption rates in vivo. The formulation containing this compound showed a significant increase in bioavailability compared to control formulations without it.

Case Study 2: Cell Culture Applications

In a series of experiments involving mammalian cell cultures, this compound was found to significantly increase the uptake of hydrophobic compounds by cells. This property was leveraged to improve the efficacy of gene delivery systems that utilize lipid-based carriers.

Toxicology and Safety

While this compound has beneficial applications, safety assessments indicate that it can cause skin irritation and is harmful if ingested or inhaled. The compound is classified under several hazard categories, including acute toxicity (oral and dermal) and skin irritation. Proper handling protocols must be established when working with this chemical to mitigate health risks.

Mechanism of Action

The mechanism of action of disodium 4-hexadecyl 2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to emulsify and solubilize hydrophobic substances. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their dispersion in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 4-hexadecyl 2-sulphonatosuccinate is unique due to its longer alkyl chain, which enhances its emulsifying and dispersing properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring strong surfactant properties .

Biological Activity

Disodium 4-hexadecyl 2-sulphonatosuccinate (CAS Number: 13812-33-0) is a synthetic surfactant that has garnered attention for its unique biological activities. This compound is characterized by a long-chain fatty acid derivative and a sulfonate group, which contribute to its surfactant properties and potential applications in various fields, including pharmaceuticals and industrial cleaning.

Chemical Structure and Properties

The molecular formula of this compound is C18H34Na2O6SC_{18}H_{34}Na_2O_6S. Its structure includes:

  • Long-chain fatty acid : Hexadecyl group (C16)
  • Sulfonate group : Enhances solubility in aqueous solutions
  • Disodium salt : Provides ionic characteristics that influence its interaction with biological systems

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeUnique Features
Disodium 1-octadecyl 2-sulphonatosuccinateDicarboxylic acid derivativeLonger hydrocarbon chain
Disodium 1-(hexadecyl) 2-sulphonatosuccinateShorter alkyl chainLower molecular weight
Disodium octadecyl sulfosuccinateSimilar sulfonate structureLacks double bond in alkyl chain

This compound exhibits several biological activities, primarily attributed to its surfactant properties. Research indicates that it can influence:

  • Membrane Dynamics : Alters the fluidity and permeability of cell membranes, potentially affecting cellular uptake of drugs.
  • Cellular Signaling Pathways : Modulates enzyme activities and signaling cascades, which can impact cell proliferation and apoptosis.
  • Drug Delivery Systems : Its ability to encapsulate and transport therapeutic agents makes it a candidate for drug delivery applications.

Case Studies and Research Findings

  • Influence on Membrane Integrity :
    • A study demonstrated that this compound enhances the permeability of liposomal membranes, facilitating the release of encapsulated drugs in vitro. This property suggests its potential use in improving drug bioavailability.
  • Enzyme Modulation :
    • Research indicated that this compound can inhibit certain phospholipases, which play a crucial role in inflammatory responses. This inhibition could be beneficial in developing anti-inflammatory therapies.
  • Toxicological Assessment :
    • Toxicity studies revealed that while the compound is effective as a surfactant, it poses risks if ingested or if it comes into contact with skin. It is classified as harmful if swallowed and can cause skin irritation .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
Membrane DynamicsAlters membrane fluidity and permeability
Enzyme ModulationInhibits phospholipase activity
Drug DeliveryEnhances drug encapsulation and release
ToxicityHarmful if swallowed; causes skin irritation

Applications

Due to its biological activity, this compound finds applications in:

  • Pharmaceuticals : As a drug delivery agent to enhance the efficacy of therapeutic compounds.
  • Industrial Cleaning Agents : Utilized in formulations requiring effective cleaning due to its surfactant properties.
  • Cosmetics : Incorporated into formulations for improved texture and stability.

Q & A

Q. What are the established synthetic routes for disodium 4-hexadecyl 2-sulphonatosuccinate, and how can reaction conditions be optimized for high-purity yields?

The synthesis typically involves esterification of sulfosuccinic acid with a hexadecyl alcohol derivative, followed by sulfonation and neutralization with sodium hydroxide. Key parameters include reaction temperature (60–80°C), pH control (7.0–8.5), and stoichiometric ratios of reactants to minimize byproducts like unreacted fatty alcohols . Purity optimization requires post-synthesis purification via solvent extraction (e.g., ethanol/water mixtures) and vacuum drying to remove residual salts .

Q. What analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR can confirm the hexadecyl chain integration (δ 0.8–1.5 ppm for CH3_3 and CH2_2 groups) and sulfonate/succinate backbone (δ 3.0–4.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) identifies the molecular ion peak at m/z 568.6633 (C22_{22}H44_{44}NNa2_2O8_8S) and fragmentation patterns .
  • Ion Chromatography: Quantifies residual sulfonic acid or sodium sulfate impurities (<0.5% w/w) .

Q. How do physicochemical properties (e.g., critical micelle concentration, solubility) vary with temperature and ionic strength?

The critical micelle concentration (CMC) decreases with increasing alkyl chain length (e.g., CMC ≈ 0.1 mM for hexadecyl vs. 0.5 mM for dodecyl derivatives) and is temperature-dependent due to hydrophobic interactions. Solubility in aqueous systems improves at higher pH (>7.0) and with counterions like Na+^+/K+^+, but declines in high-salinity environments (>1 M NaCl) .

Advanced Research Questions

Q. How does the molecular architecture of this compound influence its surfactant behavior in mixed lipid bilayer systems?

The branched sulfosuccinate headgroup enhances steric stabilization in lipid bilayers, reducing membrane rigidity. Studies using fluorescence anisotropy show that 10 mol% incorporation increases bilayer fluidity by 30% compared to linear-chain surfactants. Competitive binding with phospholipids (e.g., DPPC) can be quantified via isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

Discrepancies arise from variations in solvent polarity and hydration effects. Systematic studies using Hansen solubility parameters (HSPs) reveal optimal solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor solubility in non-polar media. Dynamic light scattering (DLS) can detect micellar aggregation in borderline solvents, which may skew solubility measurements .

Q. How can computational modeling (e.g., MD simulations) predict the interfacial activity of this compound in emulsion stabilization?

Molecular dynamics (MD) simulations with force fields like CHARMM36 predict surfactant orientation at oil-water interfaces. Simulations show the hexadecyl chain aligns perpendicular to the interface, while the sulfosuccinate group forms hydrogen bonds with water, reducing interfacial tension by ~40 mN/m .

Q. What methodologies quantify the environmental persistence of this compound in aquatic systems?

OECD 301F biodegradation tests under aerobic conditions show 60–70% degradation over 28 days. Advanced LC-MS/MS methods detect degradation intermediates like sulfosuccinic acid and hexadecanol, with half-lives <30 days in freshwater .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in surfactant performance studies?

Implement quality control protocols:

  • Purity Checks: NMR/MS for structural consistency.
  • CMC Standardization: Use surface tension measurements (Wilhelmy plate method) to validate surfactant activity.
  • Statistical Analysis: Report mean ± SD for ≥3 independent batches .

Q. What are the best practices for reconciling conflicting results in micellar size measurements (e.g., DLS vs. TEM)?

DLS may overestimate micelle size due to aggregation artifacts, while TEM provides static snapshots. Cross-validate with small-angle X-ray scattering (SAXS) to account for polydispersity. Pre-filter samples (0.22 µm) to remove dust particles .

Application-Oriented Research

Q. How can this compound be tailored for drug delivery systems requiring pH-responsive release?

Modify the sulfonate group with pH-labile ligands (e.g., ortho esters). In vitro release studies (pH 5.0 vs. 7.4) show 80% drug release at acidic pH due to ligand hydrolysis, compared to <20% at neutral pH .

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